

# In-Depth Technical Guide: Safety and Pharmacology of Nadolol D9

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Nadolol D9 |           |
| Cat. No.:            | B1434460   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, pharmacological properties, and experimental data related to **Nadolol D9**. While a specific Safety Data Sheet (SDS) for the deuterated analog, **Nadolol D9**, is not publicly available, this document compiles and extrapolates from the extensive data available for Nadolol, noting the isotopic labeling for context. **Nadolol D9** is a valuable tool in research and development, particularly in pharmacokinetic and metabolism studies, where its distinct mass allows for precise tracking and quantification.

#### **Chemical and Physical Properties**

Nadolol is a non-selective beta-adrenergic receptor antagonist.[1] The deuterated form, **Nadolol D9**, shares the same core chemical structure with the substitution of nine hydrogen atoms with deuterium. This isotopic labeling minimally alters the physicochemical properties relevant to safety but provides a crucial analytical distinction.



| Property                                    | Value                                                                                                                           | Reference |
|---------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name                               | (2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol                                         | [1]       |
| Molecular Formula (Nadolol)                 | C <sub>17</sub> H <sub>27</sub> NO <sub>4</sub>                                                                                 | [1]       |
| Molecular Weight (Nadolol)                  | 309.40 g/mol                                                                                                                    | [1]       |
| Molecular Formula (Nadolol<br>D9)           | C17H18D9NO4                                                                                                                     |           |
| Molecular Weight (Nadolol D9)               | 318.46 g/mol                                                                                                                    |           |
| Appearance                                  | White to off-white crystalline powder                                                                                           | [2]       |
| Melting Point                               | 124-136 °C                                                                                                                      |           |
| Solubility                                  | Freely soluble in ethanol and methanol; slightly soluble in water and chloroform; practically insoluble in acetone and benzene. | [2]       |
| Octanol/Water Partition Coefficient (Log P) | 0.71 to 1.2                                                                                                                     | [1]       |

### **Toxicological Data**

Toxicological data for Nadolol has been established through extensive studies in various animal models. These findings are considered directly relevant for assessing the safety profile of **Nadolol D9** in a research setting.



| Test                        | Species    | Route                                   | Value                                                                         | Reference |
|-----------------------------|------------|-----------------------------------------|-------------------------------------------------------------------------------|-----------|
| Acute Toxicity (LD50)       | Mouse      | Oral                                    | 4500 mg/kg                                                                    | [3]       |
| Rat                         | Oral       | 5300 mg/kg                              | [3]                                                                           |           |
| Carcinogenicity             | Rat, Mouse | Oral (2-year<br>study)                  | No neoplastic, preneoplastic, or non-neoplastic pathologic lesions observed.  |           |
| Embryo- and<br>Fetotoxicity | Rabbit     | Oral                                    | Evidence of toxicity at doses 5 to 10 times the maximum indicated human dose. |           |
| Rat, Hamster                | Oral       | No evidence of embryo- or fetotoxicity. |                                                                               | _         |
| Mutagenicity<br>(Ames Test) | Negative   |                                         | _                                                                             |           |

## **Handling and Storage**

Proper handling and storage procedures are critical to ensure the stability and safety of **Nadolol D9**.



| Aspect               | Recommendation                                                                                                                                                                                                     |
|----------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Storage Temperature  | Store at room temperature, between 20°C and 25°C (68°F and 77°F).[4][5]                                                                                                                                            |
| Storage Conditions   | Keep in a tightly closed, light-resistant container in a cool, dry place.[2][4][5]                                                                                                                                 |
| Handling Precautions | Avoid contact with skin and eyes. Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Ensure adequate ventilation to prevent inhalation of dust.                              |
| In case of Exposure  | Skin Contact: Wash the affected area with soap and water. Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Inhalation: Move to fresh air. Ingestion: Seek immediate medical attention. |

#### Pharmacological Profile and Signaling Pathway

Nadolol is a non-selective beta-adrenergic antagonist, meaning it blocks both  $\beta 1$  and  $\beta 2$  adrenergic receptors.[1] This action inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate, cardiac output, and blood pressure.

The primary signaling pathway affected by Nadolol involves the G-protein coupled beta-adrenergic receptors. Blockade of these receptors prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP has widespread downstream effects, including decreased protein kinase A (PKA) activity, which in cardiac muscle cells, leads to reduced calcium influx and a subsequent decrease in contractility and heart rate.

Interestingly, prolonged exposure to nadolol has been shown to induce an up-regulation of  $\beta_1$ -adrenergic receptors. This process is thought to be mediated through a protein kinase C (PKC)-related pathway, which is activated via  $\alpha_1$ -adrenergic receptors.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. dose toxicity study: Topics by Science.gov [science.gov]
- 4. Electrophysiologic and antiarrhythmic actions of nadolol: acute ischemia in the presence of previous myocardial infarction PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of prevention of sudden death by nadolol: differential actions on arrhythmia triggers and substrate after myocardial infarction in the dog PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Safety and Pharmacology of Nadolol D9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1434460#safety-data-sheet-sds-for-nadolol-d9]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com